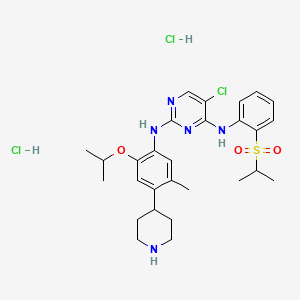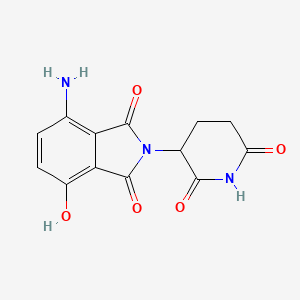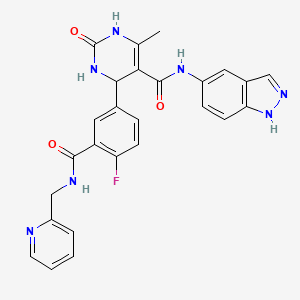
Ceritinib dihidrocloruro
Descripción general
Descripción
El ceritinib dihidrocloruro es un inhibidor potente y selectivo de la enzima quinasa del linfoma anaplásico (ALK). Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas (CPCNP) metastásico positivo para ALK en pacientes que han mostrado resistencia o intolerancia a la crizotinib . Este compuesto funciona bloqueando la acción de una proteína anormal que indica a las células cancerosas que se multipliquen, lo que ralentiza o detiene la propagación de las células cancerosas .
Aplicaciones Científicas De Investigación
El ceritinib dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los inhibidores de quinasas y sus interacciones con varias enzimas.
Biología: Se investiga por sus efectos en las vías de señalización celular y su potencial para inhibir la proliferación de células cancerosas.
Medicina: Se utiliza principalmente en el tratamiento del CPCNP metastásico positivo para ALK.
Industria: Se utiliza en la industria farmacéutica para el desarrollo de terapias contra el cáncer dirigidas.
Mecanismo De Acción
El ceritinib dihidrocloruro ejerce sus efectos inhibiendo selectivamente la enzima ALK, que participa en el desarrollo y la función del tejido del sistema nervioso . En casos de CPCNP, la translocación y fusión cromosómica dan lugar a una forma oncogénica de ALK que impulsa la progresión del cáncer . Al inhibir esta enzima mutada, el this compound detiene la proliferación y la progresión de las células cancerosas .
Compuestos Similares:
Crizotinib: Un inhibidor de ALK de primera generación que se utiliza en el tratamiento del CPCNP positivo para ALK.
Alectinib: Otro inhibidor de ALK con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Brigatinib: Un inhibidor de ALK que también se dirige a otras quinasas y se utiliza en casos de resistencia a la crizotinib.
Singularidad: El this compound es único en su capacidad para superar la resistencia a los inhibidores de ALK de primera generación como la crizotinib . Ha mostrado una alta tasa de respuesta y una eficacia duradera en ensayos clínicos, lo que lo convierte en una opción valiosa para pacientes con CPCNP avanzado .
Análisis Bioquímico
Biochemical Properties
Ceritinib dihydrochloride is a selective, orally bioavailable, and ATP-competitive ALK tyrosine kinase inhibitor . It also inhibits IGF-1R, InsR, and STK22D . It exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells .
Cellular Effects
Ceritinib dihydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the autophosphorylation of ALK and the ALK-mediated phosphorylation of the downstream signaling protein STAT3 . This inhibition results in the reduction of proliferation of ALK-dependent cancer cells .
Molecular Mechanism
The molecular mechanism of Ceritinib dihydrochloride involves its potent inhibition of anaplastic lymphoma kinase (ALK), a tyrosine kinase involved in the pathogenesis of non-small cell lung cancer . It selectively and potently inhibits ALK, thus acting to inhibit the mutated enzyme and stop cell proliferation, ultimately halting cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, Ceritinib dihydrochloride has shown a significant inhibitory effect on ATP hydrolysis in triple negative breast cancer and melanoma cells with high native expression of CD39 . This indicates that Ceritinib dihydrochloride has a robust long-term effect on cellular function observed in in vitro studies .
Metabolic Pathways
Ceritinib dihydrochloride is involved in the metabolic pathway of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase . It inhibits ALK, thus disrupting the metabolic pathway that contributes to carcinogenesis .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El ceritinib dihidrocloruro se sintetiza mediante un proceso de varios pasos que implica varios intermediarios clave. Una de las rutas de síntesis principales implica la reacción de 2-isopropoxi-5-metil-4-(piperidin-4-il)anilina dihidrocloruro con 2,5-dicloro-N-(2-(isopropilsulfonil)fenil)pirimidin-4-amina en isopropanol a temperatura de reflujo . El proceso también incluye la modificación del pH durante la cristalización por enfriamiento de la solución de this compound, lo que da como resultado la formación de varios polimorfos .
Métodos de Producción Industrial: En entornos industriales, el this compound se produce mediante procesos de cristalización por lotes. El comportamiento de cristalización se optimiza modificando el pH y utilizando diferentes sistemas de disolventes, como etanol-agua y acetona-agua . El sistema acetona-agua, en particular, produce la forma A pura, que tiene cristales más grandes y es más adecuada para estudios adicionales .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ceritinib dihidrocloruro experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los reactivos comunes incluyen borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).
Productos Principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas de this compound.
Comparación Con Compuestos Similares
Crizotinib: A first-generation ALK inhibitor used in the treatment of ALK-positive NSCLC.
Alectinib: Another ALK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Brigatinib: An ALK inhibitor that also targets other kinases and is used in cases of crizotinib resistance.
Uniqueness: Ceritinib dihydrochloride is unique in its ability to overcome resistance to first-generation ALK inhibitors like crizotinib . It has shown a high response rate and durable efficacy in clinical trials, making it a valuable option for patients with advanced NSCLC .
Propiedades
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJOPLFICTLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380575-43-8 | |
| Record name | Ceritinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERITINIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What challenges are commonly encountered during the crystallization of active pharmaceutical ingredients like Ceritinib Dihydrochloride, and how can these be addressed?
A: The crystallization of active pharmaceutical ingredients (APIs) like Ceritinib Dihydrochloride can be challenging due to their specific thermodynamic properties []. Selecting the appropriate crystallization method and solvent system is crucial for successful API crystallization. For instance, researchers observed the formation of Ceritinib during the pH modification of a Ceritinib Dihydrochloride solution during cooling crystallization []. Different solvent systems yielded various polymorphs of Ceritinib. An ethanol-water system produced a combination of forms B and C with smaller crystal sizes, while an acetone-water system yielded pure form A with larger, more desirable crystals for further study [].
Q2: How can the granulometric properties of Ceritinib Form A be improved for pharmaceutical applications?
A: Researchers successfully enhanced the granulometric properties of Ceritinib Form A through recrystallization in tetrahydrofuran using antisolvent crystallization at various temperatures []. The study revealed that higher saturation temperatures during this process resulted in larger, more compact crystals. This finding is significant because larger crystals typically translate to improved filtration and drying characteristics, crucial factors in pharmaceutical manufacturing [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)








